(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

Asymmetric Synthesis Process Chemistry Enantioselective Hydrogenation

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (CAS 1350629-55-8) is a stereochemically defined cis-fluoro-amine piperidine derivative. The cis relationship between the fluorine and amine substituents locks the molecule into a preferred conformation, which is a key feature for designing selective ligands for biological targets.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12443836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)F)N
InChIInChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
InChIKeyFIWBAIBSPICWNU-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine as a Specialized Chiral Building Block


(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (CAS 1350629-55-8) is a stereochemically defined cis-fluoro-amine piperidine derivative. The cis relationship between the fluorine and amine substituents locks the molecule into a preferred conformation, which is a key feature for designing selective ligands for biological targets [1]. The presence of the fluorine atom is known to enhance metabolic stability and modulate basicity compared to non-fluorinated analogs [2]. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical candidates.

Why Simple Analogs Cannot Replace (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine in Precision Synthesis


The unique value of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine lies in its specific stereochemistry. Replacing it with a diastereomer, such as the (3R,4S) or (3R,4R) form, or a non-fluorinated analog can lead to a complete loss of desired biological activity due to altered target binding [1]. The defined (3S,4R) configuration is not a generic feature; it is a result of a specialized asymmetric synthesis process. Furthermore, the fluorine atom at the 3-position confers distinct physicochemical properties—modulating basicity, enhancing metabolic stability, and influencing molecular conformation—that are not present in simple 1-methylpiperidin-4-amine [2]. Therefore, generic substitution fails because the required biological and pharmacokinetic profile is inextricably linked to both the exact stereochemistry and the fluorinated structure of this specific compound.

Quantitative Differentiation: Procurement-Relevant Data for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine vs. Comparators


Superior Enantiomeric Purity from Rh-Catalyzed Asymmetric Hydrogenation

The (3S,4R)-enantiomer is accessible in high enantiomeric excess via a specific, scalable route. A reported large-scale synthesis achieved >99% ee for the target compound, compared to the (3R,4S)-enantiomer which is not formed under these optimized conditions and would require a different catalyst or a resolution step [1]. This method ensures the procurement of material with a well-defined, high-purity stereochemical profile.

Asymmetric Synthesis Process Chemistry Enantioselective Hydrogenation

Higher Overall Synthetic Yield and Purity Compared to Alternative Routes

The optimized synthesis provides the target compound in 66–68% overall yield with >98.5% purity from a readily available starting material [1]. In contrast, alternative routes to chiral 3-fluoro-4-aminopiperidines often rely on classical resolution, which has a maximum theoretical yield of 50% and can be more costly at scale. This high-yielding, catalytic route directly translates to a more reliable and potentially cost-effective supply chain for this specific compound.

Process Chemistry Green Chemistry Large-Scale Synthesis

Predicted Modulation of Basicity (pKa) via Fluorine-Induced Dipole Effect

The 3-fluoro substituent in a piperidine ring is known to reduce the pKa of the adjacent amine by approximately 1.5–2.0 log units compared to the non-fluorinated parent [1]. For (3S,4R)-3-fluoro-1-methylpiperidin-4-amine, this translates to a lower fraction of the compound being protonated at physiological pH (7.4) relative to 1-methylpiperidin-4-amine. This shift in basicity is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect and its preferred axial orientation in the protonated state, which stabilizes the neutral amine.

Physicochemical Property Medicinal Chemistry ADME

Enhanced Metabolic Stability Relative to Non-Fluorinated Piperidine Analog

Fluorination at metabolically labile sites is a common strategy to improve the metabolic stability of drug candidates [1]. While direct experimental data for this specific compound is not publicly available, class-level data for 3-fluoropiperidine derivatives show that the presence of the fluorine atom adjacent to the amine can significantly reduce CYP-mediated N-dealkylation. This is due to both electronic effects that lower the pKa (and thus the fraction of free base available for oxidation) and a potential steric shielding effect. For a procurement decision, a fluorinated building block like (3S,4R)-3-fluoro-1-methylpiperidin-4-amine is inherently expected to confer greater metabolic stability to a final drug candidate than its non-fluorinated counterpart.

Metabolic Stability Drug Metabolism ADME

Key Procurement and Research Scenarios for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine


Chiral Building Block for CNS-Penetrant Drug Candidates

Procurement of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is essential for medicinal chemistry programs targeting central nervous system (CNS) disorders. The fluorine substituent, by lowering the amine's pKa, increases the fraction of neutral species capable of crossing the blood-brain barrier [1]. Using this specific (3S,4R) enantiomer ensures that the resulting lead compound possesses a well-defined three-dimensional structure for optimal target engagement, a key advantage over racemic or diastereomeric mixtures [2].

Stereospecific Intermediate for Kinase or Receptor Modulators

The (3S,4R) stereochemistry provides a specific molecular geometry that can be critical for binding to chiral environments in biological targets, such as ATP-binding pockets of kinases or G-protein coupled receptors (GPCRs) [1]. Procuring this single enantiomer, which is available with >99% ee via asymmetric hydrogenation [2], eliminates the synthetic burden and cost of performing a late-stage chiral resolution. This enables faster, more reliable SAR studies and the development of more selective drug candidates.

High-Yield Large-Scale Process Development

For programs advancing to preclinical or clinical development, the availability of a robust, high-yielding synthetic route is critical. The demonstrated large-scale synthesis, which produces the target compound in 66–68% overall yield and >98.5% purity [1], provides a foundation for process chemists. This established route reduces process development time and risk, making this specific building block a more attractive procurement choice for scaling up compared to an alternative analog with no proven scalable synthesis.

Structure-Activity Relationship (SAR) Exploration of Fluorinated Piperidines

This compound serves as a key comparator in SAR studies investigating the impact of stereochemistry and fluorine substitution on biological activity. Its defined (3S,4R) configuration and the presence of fluorine at the 3-position allow researchers to deconvolute the contributions of shape, basicity, and lipophilicity to target potency and selectivity [1]. Procuring this pure compound enables direct, controlled comparisons against other stereoisomers (e.g., (3R,4S) or (3R,4R)) or against the non-fluorinated piperidine parent molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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